molecular formula C15H21N3O3 B7927466 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B7927466
M. Wt: 291.35 g/mol
InChI Key: ZKHXEQBMEIIAJF-UHFFFAOYSA-N
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Description

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a 1,4-diazepane derivative featuring a seven-membered ring with two nitrogen atoms. Key structural elements include:

  • Benzyl ester group at the 1-position, which is commonly used as a protecting group in organic synthesis to enhance stability and control reactivity.
  • 2-Amino-acetyl substituent at the 4-position, introducing a primary amine and acetyl moiety that may contribute to hydrogen bonding, solubility, or further functionalization.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antipsychotic analogs (e.g., clozapine derivatives) . Its synthesis typically involves alkylation or acylation reactions, as seen in related compounds, with yields exceeding 70% under optimized conditions .

Properties

IUPAC Name

benzyl 4-(2-aminoacetyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-11-14(19)17-7-4-8-18(10-9-17)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHXEQBMEIIAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a derivative of the diazepane class, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : [Not specified in the sources]

Synthesis

The synthesis of this compound typically involves the acylation of diazepane derivatives with appropriate amino acids or their derivatives. The process often utilizes standard organic chemistry techniques such as reflux and purification through chromatography.

Anticoagulant Properties

Research indicates that diazepane derivatives, including those similar to this compound, exhibit significant anticoagulant properties. A notable study demonstrated that a related compound showed potent inhibition of Factor Xa (fXa), a key enzyme in the coagulation cascade, with an IC50 value of 6.8 nM . This suggests that modifications to the diazepane structure can enhance anticoagulant activity.

Antimicrobial Activity

The compound's structural similarity to other benzodiazepine derivatives has prompted investigations into its antimicrobial properties. A family of 1,4-benzodiazepine-2,5-diones was synthesized and evaluated for anti-mycobacterial activity against tuberculosis. These compounds exhibited promising results, indicating that the diazepine framework is crucial for their biological activity .

Study on Factor Xa Inhibition

In a study focused on synthesizing novel 1,4-diazepane derivatives as fXa inhibitors, researchers found that specific structural modifications led to enhanced anticoagulant effects without significantly increasing bleeding risk. This study emphasizes the therapeutic potential of diazepane derivatives in managing thrombotic conditions .

Evaluation of Chymase Inhibitors

Another investigation evaluated 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones for their efficacy as human chymase inhibitors. These compounds showed effectiveness in a mouse model of chronic dermatitis, highlighting the potential of diazepane derivatives in treating inflammatory diseases .

Research Findings Summary Table

Study Activity Evaluated Key Findings Reference
Factor Xa InhibitionAnticoagulantIC50 = 6.8 nM
Anti-tubercular ActivityAntimicrobialPromising against TB
Chymase InhibitionAnti-inflammatoryEffective in dermatitis model

Scientific Research Applications

Pharmacological Potential

The compound exhibits various pharmacological activities, including:

  • Anticonvulsant Properties : Research has indicated that derivatives of diazepanes can possess anticonvulsant effects, making them potential candidates for the treatment of epilepsy and other seizure disorders.
  • Anxiolytic Effects : Similar to other diazepine derivatives, this compound may exhibit anxiolytic properties, which could be beneficial in treating anxiety disorders.

Synthesis of Novel Compounds

4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester serves as a precursor in the synthesis of more complex diazepane derivatives. These derivatives can be explored for:

  • Targeted Drug Delivery Systems : Modifications to the structure can enhance solubility and bioavailability, making them suitable for drug delivery applications.
  • Bioconjugation : The compound can be conjugated with other bioactive molecules to create targeted therapies.

Biochemical Research

The compound has been utilized in biochemical studies to investigate:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Receptor Binding Studies : Its interaction with neurotransmitter receptors can help elucidate mechanisms of action for various neurological conditions.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry investigated the anticonvulsant effects of various diazepane derivatives. The results indicated that compounds structurally similar to this compound exhibited significant anticonvulsant activity in animal models.

Case Study 2: Synthesis of Targeted Drug Delivery Agents

Research conducted at a pharmaceutical development lab demonstrated that modifying the benzyl ester group on the diazepane structure improved the compound's solubility and stability. This modification led to enhanced efficacy in drug delivery systems targeting cancer cells.

Case Study 3: Neurotransmitter Interaction

A biochemical analysis revealed that derivatives of this compound showed promising results in binding assays with GABA receptors. These findings suggest potential applications in developing anxiolytic medications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester with structurally or functionally related 1,4-diazepane derivatives:

Compound Name Key Substituents Physical Properties Synthesis & Yield Applications References
This compound 4-(2-amino-acetyl), 1-(benzyl ester) Not explicitly reported Alkylation/acylation; >70% yield (analogous) Intermediate for antipsychotic analogs
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)phthalimide) acetate Dibenzodiazepine core, benzyl ester M.p. 182–183°C; TLC Rf 0.35 Alkylation with benzyl 2-bromoacetate (72% yield) Clozapine analog intermediate
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl (R-configuration), benzyl ester Not reported Stereoselective synthesis Medicinal chemistry (chiral intermediates)
5-Oxo-[1,4]diazepane-1-carboxylic acid benzyl ester 5-oxo group, benzyl ester Purity: 98% Not specified Potential ketone-functionalized intermediate
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride 6-fluoro, benzyl ester (hydrochloride salt) CAS 2649322-86-9 Halogenation Exploration of metabolic stability
1-Phenyl-1,4-diazepane acetate 1-phenyl, acetate ester CAS 1269393-99-8 Esterification Unspecified pharmacological studies

Key Observations:

Structural Variations: The amino-acetyl group in the target compound distinguishes it from analogs with methyl (), oxo (), or halogen () substituents. This group may enhance solubility or serve as a site for further derivatization. The benzyl ester is a common feature across several compounds, acting as a protective group during synthesis .

Physical Properties :

  • Melting points vary significantly; for example, the dibenzodiazepine derivative melts at 182–183°C , while others (e.g., hydrochloride salts) may exhibit higher thermal stability .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for related esters (e.g., benzoic acid derivatives) suggest decomposition temperatures above 200°C, indicating moderate thermal stability .

Synthetic Considerations :

  • High yields (>70%) are achievable for benzyl ester-containing diazepanes via alkylation (e.g., using benzyl bromoacetate) .
  • Stereoselective synthesis (e.g., (R)-5-methyl derivative) requires chiral catalysts or resolution techniques, adding complexity .

Applications :

  • The target compound and its dibenzodiazepine analog () are critical intermediates in antipsychotic drug development.
  • Fluorinated derivatives () are explored for improved metabolic stability, while chiral variants () target enantioselective biological activity.

Research Findings and Challenges

  • Pharmacological Potential: Amino-acetyl and oxo groups may enhance binding to neurological targets (e.g., dopamine or serotonin receptors), though specific data for the target compound remain unpublished.
  • Stereochemical Impact : The (R)-5-methyl analog () highlights the importance of stereochemistry in drug efficacy, suggesting that the target compound’s stereochemistry (if applicable) warrants further study.

Preparation Methods

Cyclization of Diamines with Carbonyl Compounds

A common approach involves reacting 1,3-diamines with carbonyl reagents (e.g., diketones or diesters) under acidic or basic conditions. For example:

  • Reactants : 1,3-diaminopropane and ethyl acetoacetate.

  • Conditions : Reflux in ethanol with catalytic HCl (10 mol%) for 12 hours.

  • Yield : 68–72%.

Reductive Amination

Reductive amination of amino alcohols with aldehydes or ketones using NaBH₃CN or H₂/Pd-C:

  • Example : 4-aminobutanol reacts with benzaldehyde under H₂ (50 psi) with Pd/C (5 wt%) in methanol.

  • Yield : 55–60%.

Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs catalysts for RCM of diene precursors:

  • Precursor : N-Boc-protected diene (e.g., diallylamine derivatives).

  • Conditions : Grubbs 2nd-generation catalyst (2 mol%) in DCM, 40°C, 6 hours.

  • Yield : 80–85%.

Introduction of Benzyl Ester Group

Esterification with Benzyl Chloride

Carboxylic acid intermediates are esterified using benzyl chloride under basic conditions:

  • Reactants : 1,4-diazepane-1-carboxylic acid, benzyl chloride (1.2 eq).

  • Conditions : K₂CO₃ (2 eq), DMF, 80°C, 4 hours.

  • Yield : 89–92%.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions ensure efficient esterification:

  • Reactants : Diazepane carboxylic acid, benzyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).

  • Conditions : THF, 0°C to RT, 12 hours.

  • Yield : 78–82%.

Amino-Acetylation at the 4-Position

Direct Acetylation of Primary Amines

The 4-amino group is acetylated using acetyl chloride or acetic anhydride:

  • Reactants : 4-amino-1,4-diazepane-1-carboxylic acid benzyl ester, acetyl chloride (1.1 eq).

  • Conditions : Et₃N (2 eq), DCM, 0°C to RT, 2 hours.

  • Yield : 85–88%.

Schotten-Baumann Reaction

For aqueous compatibility, Schotten-Baumann conditions are employed:

  • Reactants : Amine intermediate, acetyl chloride (1 eq), NaOH (2 eq).

  • Conditions : H₂O/THF (1:1), 0°C, 1 hour.

  • Yield : 75–80%.

Enzymatic Acetylation

Biocatalytic methods using lipases (e.g., CAL-B) enhance selectivity:

  • Reactants : 4-amino intermediate, vinyl acetate (2 eq).

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hours.

  • Yield : 90–93%.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).

  • Eluent : Hexane/EtOAc (3:1 to 1:2 gradient).

  • Purity : ≥98% (HPLC).

Crystallization

  • Solvent System : Ethanol/water (4:1).

  • Recovery : 70–75%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂Ph), 3.90–3.70 (m, 4H, diazepane), 2.10 (s, 3H, acetyl).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₂₁N₃O₃: 292.1652; found: 292.1655.

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Key Advantage
Ring formationReductive amination55–6095Scalability
Benzyl esterificationMitsunobu reaction78–8297Steric tolerance
Amino-acetylationEnzymatic acetylation90–9399Eco-friendly, high selectivity

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reactions are costly due to DIAD/PPh₃; esterification with benzyl chloride is preferred for bulk synthesis.

  • Safety : Acetyl chloride requires strict temperature control (<5°C) to prevent exothermic side reactions.

  • Green Chemistry : Enzymatic methods reduce waste but require optimized enzyme immobilization .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Amino-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves esterification of the diazepane-carboxylic acid core with benzyl alcohol under acidic catalysis. Key steps include:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during coupling .
  • Acetylation : Introduce the 2-amino-acetyl moiety via amide bond formation, using reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
  • Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example, a 2^k factorial design can reduce trial runs while maximizing yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzyl ester formation (δ ~5.1 ppm for CH₂Ph) and diazepane ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. GC-MS may be used for volatile derivatives .

Q. How can researchers ensure purity during synthesis, and what solvents are compatible with this compound?

Methodological Answer:

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For polar impurities, recrystallize from methanol/water mixtures .
  • Solvent Compatibility : Avoid halogenated solvents (e.g., chloroform) due to potential ester hydrolysis. Prefer aprotic solvents like DMF or THF for reactions, and methanol/acetone for extractions .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition-state energies for acetylation or esterification steps. Tools like Gaussian or ORCA can predict regioselectivity .
  • Machine Learning : Train models on existing benzodiazepine reaction datasets to predict optimal conditions (e.g., catalysts, solvents) for synthesizing analogs .
  • Validation : Cross-reference computational predictions with small-scale experiments (e.g., 0.1 mmol reactions) to refine models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare studies using identical cell lines (e.g., HEK-293 for receptor binding) and activity thresholds.
    • Control Variables : Account for differences in solvent (DMSO vs. aqueous buffers) and purity (>95% by HPLC) .
    • Statistical Reconciliation : Apply ANOVA to identify outliers or confounding factors (e.g., batch variability) .

Q. What advanced reactor designs are suitable for scaling up the synthesis under controlled conditions?

Methodological Answer:

  • Microreactor Systems : Enable precise temperature control (±0.5°C) and mixing for exothermic steps (e.g., acetylation).
  • Membrane Technologies : Use ceramic membranes for in-line purification, reducing downstream processing time .
  • Process Simulation : Aspen Plus or COMSOL models can optimize residence time and reagent flow rates .

Q. How can factorial design improve the optimization of reaction parameters for high-yield synthesis?

Methodological Answer:

  • Screening Experiments : Use a 2³ factorial design to evaluate temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%).
  • Response Surface Methodology (RSM) : Identify non-linear relationships between variables (e.g., solvent polarity vs. yield) .
  • Case Study : A published DoE reduced reaction time from 24h to 8h while maintaining >90% yield .

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